molecular formula C14H19NOS B14911899 N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide

N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide

Cat. No.: B14911899
M. Wt: 249.37 g/mol
InChI Key: OKVUYUZHTFNPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide is an organic compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a dimethylphenylthio group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 3,4-dimethylthiophenol and an appropriate alkyl halide (such as 3-bromopropionitrile) under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether intermediate.

    Amidation: The final step involves the conversion of the nitrile group to the amide using a suitable reagent such as lithium aluminum hydride or through catalytic hydrogenation.

Industrial Production Methods

Industrial production of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide: Unique due to the presence of both cyclopropyl and dimethylphenylthio groups.

    n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

    n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)ethanamide: Similar structure but with an ethanamide moiety.

Uniqueness

The uniqueness of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

N-cyclopropyl-3-(3,4-dimethylphenyl)sulfanylpropanamide

InChI

InChI=1S/C14H19NOS/c1-10-3-6-13(9-11(10)2)17-8-7-14(16)15-12-4-5-12/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16)

InChI Key

OKVUYUZHTFNPMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCCC(=O)NC2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.